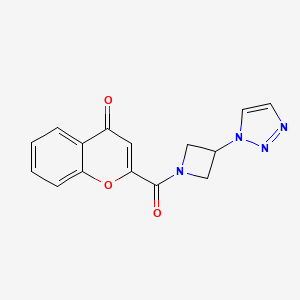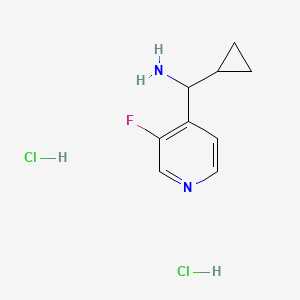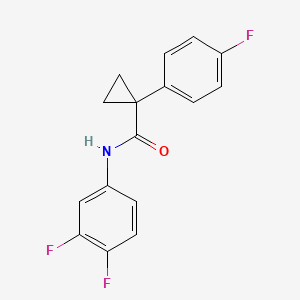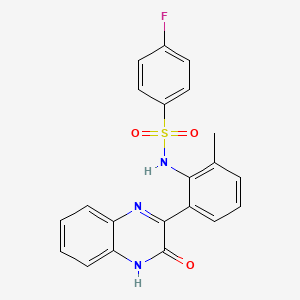
N-(3-chlorophenyl)-6-methoxypyrimidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorophenyl)-6-methoxypyrimidine-4-carboxamide is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a 3-chlorophenyl group attached to the nitrogen atom, a methoxy group at the 6th position, and a carboxamide group at the 4th position of the pyrimidine ring. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
作用機序
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, influencing cellular processes .
Biochemical Pathways
Similar compounds have been found to influence various pathways, leading to downstream effects . More research is needed to identify the specific pathways affected by this compound.
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound
Result of Action
Similar compounds have been found to have various biological activities, suggesting that this compound may also have diverse effects .
Action Environment
The action, efficacy, and stability of N-(3-chlorophenyl)-6-methoxypyrimidine-4-carboxamide can be influenced by various environmental factors. For example, similar compounds have been used as plant growth regulators and potato sprout suppressants during long-term storage . The specific environmental factors influencing the action of this compound require further investigation.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-6-methoxypyrimidine-4-carboxamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and amidines.
Introduction of the 3-chlorophenyl Group: The 3-chlorophenyl group can be introduced through a nucleophilic substitution reaction using 3-chlorophenylamine.
Methoxylation: The methoxy group can be introduced through an O-alkylation reaction using methanol and a suitable base.
Carboxamidation: The carboxamide group can be introduced through an amidation reaction using an appropriate carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N-(3-chlorophenyl)-6-methoxypyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or neutral conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as N-(3-chlorophenyl)-6-methoxypyrimidine-4-carboxylic acid.
Reduction: Formation of reduced derivatives such as this compound alcohol.
Substitution: Formation of substituted derivatives such as N-(3-aminophenyl)-6-methoxypyrimidine-4-carboxamide.
科学的研究の応用
N-(3-chlorophenyl)-6-methoxypyrimidine-4-carboxamide has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of agrochemicals and pharmaceuticals.
類似化合物との比較
Similar Compounds
- N-(3-chlorophenyl)-6-methylpyrimidine-4-carboxamide
- N-(3-chlorophenyl)-6-ethoxypyrimidine-4-carboxamide
- N-(3-chlorophenyl)-6-hydroxypyrimidine-4-carboxamide
Uniqueness
N-(3-chlorophenyl)-6-methoxypyrimidine-4-carboxamide is unique due to the presence of the methoxy group at the 6th position, which may confer distinct biological activities and chemical properties compared to its analogs. The methoxy group can influence the compound’s solubility, stability, and interaction with biological targets.
特性
IUPAC Name |
N-(3-chlorophenyl)-6-methoxypyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O2/c1-18-11-6-10(14-7-15-11)12(17)16-9-4-2-3-8(13)5-9/h2-7H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHLAHUOQUZSSID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)C(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B3016158.png)

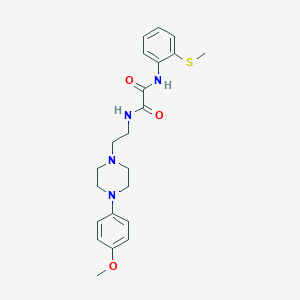
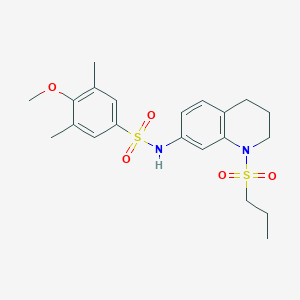
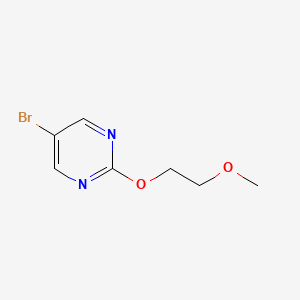
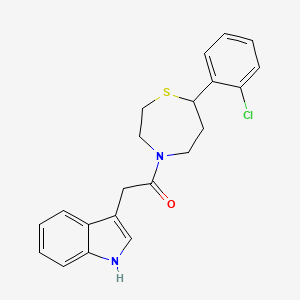
![4-{[(4-Chlorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine](/img/structure/B3016168.png)
![2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B3016169.png)

